molecular formula C9H13NO3 B576332 1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) CAS No. 1200-79-9

1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI)

Cat. No.: B576332
CAS No.: 1200-79-9
M. Wt: 183.207
InChI Key: LODCQMHQFQOYSE-IONNQARKSA-N
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Description

1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) is a chemical compound with the molecular formula C9H13NO3 It is a derivative of cyclohexanediol, featuring an ethynyl group and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) typically involves the following steps:

    Starting Material: The synthesis begins with 1,3-cyclohexanediol.

    Introduction of Ethynyl Group: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions.

    Formation of Carbamate Group: The carbamate group is formed by reacting the intermediate product with a carbamoylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The ethynyl and carbamate groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) involves its interaction with specific molecular targets and pathways. The ethynyl and carbamate groups play a crucial role in its reactivity and interactions. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Cyclohexanediol: A simpler derivative without the ethynyl and carbamate groups.

    1-Ethynyl-1-cyclohexanol: Contains an ethynyl group but lacks the carbamate group.

    1,3-Cyclohexanediol, mixture of cis and trans: A mixture of isomers with different spatial arrangements.

Properties

CAS No.

1200-79-9

Molecular Formula

C9H13NO3

Molecular Weight

183.207

IUPAC Name

[(1R,3S)-1-ethynyl-3-hydroxycyclohexyl] carbamate

InChI

InChI=1S/C9H13NO3/c1-2-9(13-8(10)12)5-3-4-7(11)6-9/h1,7,11H,3-6H2,(H2,10,12)/t7-,9+/m0/s1

InChI Key

LODCQMHQFQOYSE-IONNQARKSA-N

SMILES

C#CC1(CCCC(C1)O)OC(=O)N

Synonyms

1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI)

Origin of Product

United States

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